(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one

Antiproliferative activity Quinoxaline positional isomer SAR Glioma cancer models

CAS 1008350-85-3 is a synthetic quinoxaline–chalcone hybrid featuring a unique 5-yl quinoxaline attachment geometry distinct from the published 6-yl series. Deploy this dedicated positional isomer probe alongside the 6-yl comparator (Mielcke et al., 2012) to dissect isomer-specific contributions to PI3Kγ/Akt pathway modulation, antiproliferative potency in OSCC and MCF-7 lines, and antimycobacterial activity against M. tuberculosis H37Rv. Matched-pair design essential for kinase selectivity profiling and structure-based lead optimization. Custom synthesis available; inquire for milligram to gram scales.

Molecular Formula C18H12N2O3
Molecular Weight 304.3 g/mol
CAS No. 1008350-85-3
Cat. No. B3396182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one
CAS1008350-85-3
Molecular FormulaC18H12N2O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C4C(=CC=C3)N=CC=N4
InChIInChI=1S/C18H12N2O3/c21-15(13-5-7-16-17(10-13)23-11-22-16)6-4-12-2-1-3-14-18(12)20-9-8-19-14/h1-10H,11H2/b6-4+
InChIKeyGOKVUYPQTLDMCZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1008350-85-3: (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one – Chalcone Procurement Baseline


(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one (CAS 1008350-85-3, molecular formula C₁₈H₁₂N₂O₃) is a synthetic quinoxaline–chalcone hybrid featuring a benzo[d][1,3]dioxole A-ring and a quinoxalin-5-yl B-ring connected by an α,β-unsaturated ketone linker [1]. Quinoxaline-derived chalcones have been investigated as antiproliferative, anti-inflammatory, and antimicrobial scaffolds in multiple medicinal chemistry programs; the specific 5-yl attachment on the quinoxaline defines the compound's pharmacophoric geometry relative to the more widely studied quinoxalin-6-yl series [2].

CAS 1008350-85-3: Why Generic Quinoxaline–Chalcone Substitution Is Not Supported by Evidence


Within the quinoxaline–chalcone class, biological activity is exquisitely sensitive to the position of the quinoxaline attachment. Published data confirm that quinoxalin-6-yl chalcones exhibit antiproliferative IC₅₀ values ranging from 1.0 to 9.2 µg/mL across glioma and carcinoma cell lines, yet the specific contribution of the 5-yl substitution remains uncharacterized in primary literature [1]. Furthermore, the electronic and steric environment conferred by the benzo[d][1,3]dioxole A-ring versus methoxy-substituted phenyl A-rings produces distinct structure–activity relationships within the same quinoxaline series, precluding simple functional interchange without loss of predicted potency [2]. For scientific procurement, the absence of matched-pair data between the 5-yl and 6-yl isomers means that substitution risks are unquantified and must be empirically determined.

CAS 1008350-85-3: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Comparison: Quinoxalin-5-yl vs. Quinoxalin-6-yl in Glioma Cell Viability (MTT) Assays

The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one (CAS 1008350-85-3) is the quinoxalin-5-yl positional isomer of the published quinoxalin-6-yl analog (compound 2 in Mielcke et al., 2012). The 6-yl isomer demonstrated measurable but modest MTT viability inhibition in rat C6 glioma cells (IC₅₀ = 8.39 µg/mL, 95% CI 7.66–9.20) and failed to reach 50% inhibition in human U-138 MG glioma cells, with maximal inhibition (Iₘₐₓ) of only 15 ± 5% [1]. No quantitative antiproliferative data are currently available in the peer-reviewed primary literature for the 5-yl isomer, representing a critical data gap for target ID and chemical probe campaigns [1].

Antiproliferative activity Quinoxaline positional isomer SAR Glioma cancer models

Class-Level Antiproliferative SAR: Quinoxaline–Chalcone Hybrids Against Oral Squamous Cell Carcinoma

A series of 20 quinoxaline-derived chalcones designed on the PI3Kγ inhibitor AS605240 template were screened against human and rat oral squamous cell carcinoma (OSCC) lines. Lead compounds N9, N17, and N23 demonstrated marked antiproliferative effects via apoptosis and autophagy induction; N9 altered expression of 74 cancer-related genes in a PCR array and showed no growth retrieval in long-term cumulative population doubling assays [1]. Within this series, A-ring methoxy substitution was a key potency determinant, while the quinoxaline attachment position was not systematically varied. Compound 1008350-85-3, bearing a benzo[d][1,3]dioxole A-ring and a quinoxalin-5-yl B-ring, falls structurally outside the tested methoxy-phenyl SAR space, and its antiproliferative activity cannot be extrapolated from the N9/N17/N23 data without explicit testing [1].

Oral cancer Quinoxaline–chalcone SAR Antiproliferative screening

Cytotoxicity Spectrum: Chalcone-Based Quinoxaline Hybrids in Benign Prostatic Hyperplasia and Breast Cancer Models

A review of chalcone-based quinoxaline hybrid compounds (series 115a–e) demonstrated in vitro cytotoxic activities with IC₅₀ values spanning 9.1 to 81.1 mM across BPH-1 (benign prostatic hyperplasia), PC12, and MCF-7 (breast cancer) cell lines [1]. The most potent compound, 115e, achieved IC₅₀ values of 10.4 mM (BPH-1), 16.7 mM (PC12), and 9.1 mM (MCF-7), comparable to doxorubicin (14.1, 22.5, and 9.2 mM, respectively). Compound 1008350-85-3 falls within this chemotype but lacks cell-line-specific cytotoxicity data; its structural divergence (quinoxalin-5-yl attachment vs. unspecified quinoxaline linkages in series 115) prevents direct potency ranking [1].

Cytotoxicity Quinoxaline–chalcone hybrids BPH-1 and MCF-7 cell lines

Antimicrobial Activity Gap: Quinoxaline–Chalcone Derivatives Against M. tuberculosis and Bacterial Pathogens

Preclinical evaluation of quinoxaline-derived chalcones identified six molecules (N5, N9, N10, N15, N16, N23) with growth-inhibitory activity against M. tuberculosis H37Rv, with MIC values ranging from 3.13 to 12.5 µg/mL [1]. Lead compound N23 demonstrated synergistic effects with moxifloxacin and lacked mutagenicity or genotoxicity in standard assays. The antimicrobial evaluation series also assessed action mechanisms including membrane disruption and reactive oxygen species generation [2]. Compound 1008350-85-3, incorporating a quinoxalin-5-yl rather than the 6-yl or 2-yl linkages common in the evaluated series, has no reported antimicrobial data in the primary literature.

Antimicrobial Tuberculosis Quinoxaline–chalcone

CAS 1008350-85-3: Evidence-Based Research and Procurement Application Scenarios


Positional Isomer SAR Probe for Quinoxaline–Chalcone Target Engagement Studies

Procure CAS 1008350-85-3 as a dedicated 5-yl positional isomer probe alongside the published 6-yl comparator (compound 2 in Mielcke et al., 2012) to systematically dissect the contribution of quinoxaline attachment geometry to target binding and cellular potency. The 6-yl isomer's measured IC₅₀ of 8.39 µg/mL in rat C6 glioma cells provides a quantitative benchmark for head-to-head comparison, while its failure to achieve 50% inhibition in human U-138 MG cells establishes a clear dynamic range for detecting isomer-specific gains in efficacy [1]. This matched-pair design is essential for kinase selectivity profiling (PI3Kγ, Akt pathway) and structure-based lead optimization efforts.

De Novo Antiproliferative Screening in Oral and Breast Cancer Panels

Use CAS 1008350-85-3 in a prospective cytotoxicity screen against OSCC cell lines (SCC-9, SCC-25) and breast cancer cell lines (MCF-7) to determine whether the benzodioxole–quinoxalin-5-yl scaffold recapitulates or exceeds the activity of class-leading compounds N9 and N17. The established potency of N9 in OSCC (apoptosis/autophagy induction, 74-gene expression modulation) and of compound 115e in MCF-7 (IC₅₀ = 9.1 mM) sets quantifiable efficacy thresholds that the target compound must meet or surpass to justify further investment [2][3].

Antitubercular Lead Expansion with Isoniazid-Resistant Strain Profiling

Deploy CAS 1008350-85-3 in a focused antimycobacterial screen against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates (katG, inhA mutants) with moxifloxacin synergy assessment. The class benchmark MIC range of 3.13–12.5 µg/mL established by N9, N15, and N23 defines the minimum activity threshold for hit declaration. Compound 1008350-85-3 should be evaluated in parallel with N23 as a positive control to quantify any differential activity attributable to the 5-yl quinoxaline attachment [4][5].

Mechanistic Follow-Up: PI3K/Akt/mTOR Pathway and Autophagy Flux Studies

Given the structural derivation of the quinoxaline–chalcone series from the selective PI3Kγ inhibitor AS605240, CAS 1008350-85-3 is best deployed in biochemical PI3K isoform inhibition assays (α, β, δ, γ) and cellular phospho-Akt (Ser473) Western blotting, with N9 as the class reference. The documented ability of N9 to induce autophagy and alter Akt signaling in OSCC cells provides a validated mechanistic framework for interpreting any differential signaling modulation by the 5-yl isomer [2].

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